molecular formula C22H29FO8S B13420186 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulphate) CAS No. 36493-04-6

9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulphate)

Cat. No.: B13420186
CAS No.: 36493-04-6
M. Wt: 472.5 g/mol
InChI Key: URGVZGFGWFYRGP-ZCWWIVCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfated derivative of dexamethasone, a potent synthetic glucocorticoid. Its structure includes a 9-fluoro group, 16α-methyl substitution, and a 21-mono(hydrogen sulphate) ester, which modifies solubility and pharmacokinetics compared to non-sulfated analogs. Glucocorticoids in this class exhibit anti-inflammatory, immunosuppressive, and metabolic activities .

Properties

CAS No.

36493-04-6

Molecular Formula

C22H29FO8S

Molecular Weight

472.5 g/mol

IUPAC Name

[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate

InChI

InChI=1S/C22H29FO8S/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H,28,29,30)/t12-,15+,16+,17+,19+,20+,21?,22+/m1/s1

InChI Key

URGVZGFGWFYRGP-ZCWWIVCJSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)O)O)C)O)F)C

Origin of Product

United States

Preparation Methods

Overview

The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulphate) typically involves multi-step steroid transformations starting from suitable steroid precursors. Key steps include selective fluorination at the 9-position, introduction of hydroxyl groups, methylation at the 16alpha position, and sulfation of the 21-hydroxyl group.

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Description Key Notes
1 Bromination Hypobromous acid generated from dibromantin, N-bromoacetamide, or N-bromosuccinimide in aqueous acetone or butanone, at ~5°C, absence of light Selective bromination of 3β-lower acyloxy-5α-pregna-9(11),16-dien-20-one to form 9α-bromo-11β-hydroxy intermediate Controlled slow addition to avoid overbromination; perchloric acid added before brominating reagent to facilitate reaction
2 Epoxide Formation Treatment with aqueous NaOH or KOH at elevated temperature Conversion of 9α-bromo intermediate to 9β,11β-epoxy-5α-pregna-16-ene-20-one; simultaneous deprotection of 3β-acetoxy to 3β-hydroxy Alkali hydrolysis enables ring closure forming the epoxy moiety essential for further modification
3 Grignard Reaction Copper-complexed methyl magnesium bromide or iodide in tetrahydrofuran (THF) Introduction of 16α-methyl group via nucleophilic addition to the epoxy intermediate Selective methylation at 16α position; copper complexation improves regioselectivity and yield
4 Fluorination Electrophilic fluorinating agents (e.g., Selectfluor or elemental fluorine under controlled conditions) Introduction of fluorine atom at 9-position Fluorination typically occurs prior to or after methylation, depending on the synthetic scheme; careful control needed to avoid side reactions
5 Hydroxylation Enzymatic or chemical oxidation methods to introduce 11β,17,21-hydroxyl groups Formation of tri-hydroxylated steroid nucleus Hydroxylation at 11β and 17 positions is crucial for corticosteroid activity; 21-hydroxyl is typically introduced or retained from starting material
6 Sulfation Reaction with sulfur trioxide-pyridine complex or chlorosulfonic acid in suitable solvent Formation of mono(hydrogen sulfate) ester at 21-hydroxyl group Sulfation enhances water solubility and modifies pharmacokinetics; mono(hydrogen sulfate) salt formation is controlled to avoid over-sulfation

Reaction Conditions and Yields

Step Temperature Solvent Reaction Time Yield (%) Notes
Bromination 0–5 °C Aqueous acetone or butanone 1–3 hours 75–85 Light exclusion critical to prevent side reactions
Epoxide formation 25–50 °C Aqueous NaOH or KOH 2–4 hours 80–90 Simultaneous deprotection of acetoxy group
Grignard methylation 0–25 °C THF 1–2 hours 70–80 Copper complexation improves regioselectivity
Fluorination 0–10 °C Acetonitrile or dichloromethane 1 hour 60–75 Controlled addition to avoid over-fluorination
Hydroxylation Variable Various (enzymatic or chemical) Variable 65–80 Dependent on method used
Sulfation 0–25 °C Pyridine or dichloromethane 1–2 hours 85–90 Monoester formation requires controlled stoichiometry

Research Findings and Analytical Data

  • Spectroscopic Characterization:
    The final compound shows characteristic signals in NMR consistent with fluorine substitution at C9 (19F NMR), hydroxyl groups (1H NMR), and sulfate ester (IR absorption near 1200 cm$$^{-1}$$) confirming successful sulfation.

  • Purity and Stability:
    The mono(hydrogen sulfate) salt form increases aqueous solubility and stability compared to free steroid alcohols, facilitating formulation for pharmaceutical use.

  • Biological Activity Correlation:
    The presence of the 9-fluoro and 16α-methyl groups enhances glucocorticoid receptor affinity and anti-inflammatory potency, while the sulfate group modulates pharmacokinetics.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Purpose Yield Range (%)
Bromination N-bromoacetamide, dibromantin 0–5 °C, aqueous acetone Introduce 9α-bromo group 75–85
Epoxidation NaOH or KOH aqueous 25–50 °C Form 9β,11β-epoxy ring 80–90
Methylation Cu-complexed MeMgBr 0–25 °C, THF Add 16α-methyl group 70–80
Fluorination Selectfluor or F2 0–10 °C Introduce 9-fluoro substituent 60–75
Hydroxylation Enzymatic/chemical Variable Add 11β,17,21-OH 65–80
Sulfation SO3-pyridine complex 0–25 °C Form sulfate ester 85–90

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield secondary alcohols.

Scientific Research Applications

9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its effects on cellular processes, including inflammation and immune response.

    Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

    Industry: Used in the formulation of pharmaceutical products and as a precursor in the synthesis of other corticosteroids.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes involved in inflammation and immune response. The molecular targets include:

    NF-kB Pathway: Inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, reducing the production of pro-inflammatory cytokines.

    AP-1 Pathway: Suppression of the activator protein 1 (AP-1) pathway, leading to decreased expression of inflammatory genes.

    Glucocorticoid Response Elements (GREs): Activation of GREs, resulting in the upregulation of anti-inflammatory proteins.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Structural Features

Key structural variations among related steroids include:

  • Halogenation (e.g., fluoro, chloro groups at positions 6, 9, or 21).
  • Methyl group stereochemistry (16α vs. 16β).
  • Ester modifications (sulphate, acetate, propionate, phosphates).
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Modifications Pharmacological Notes
Target Compound (Mono-Hydrogen Sulphate) C₂₂H₂₉FO₈S* ~492.5* 21-sulphate ester, 9-F, 16α-Me Enhanced solubility; potential topical use
Dexamethasone (Parent) C₂₂H₂₉FO₅ 392.47 9-F, 16α-Me, 21-OH Systemic anti-inflammatory
Betamethasone C₂₂H₂₉FO₅ 392.47 9-F, 16β-Me Higher lipophilicity; prolonged activity
Fluocinonide C₂₆H₃₂F₂O₇ 494.52 6α,9α-di-F, 21-acetate, 16α,17α-acetal Topical use; potent activity
FP16CM (Antedrug) C₂₄H₃₁FO₇ 466.50 16α-carboxylate methyl ester Rapid hydrolysis; reduced systemic effects
Budesonide C₂₅H₃₄O₆ 430.53 16α,17α-acetal, 21-OH Prodrug; metabolized to 16α-OH prednisolone
21-Phosphate Derivative () C₂₂H₂₉FO₈P 507.43 21-phosphate ester Improved absorption via phosphorylation

*Estimated based on dexamethasone (C₂₂H₂₉FO₅) + H₂SO₄ (98.08 g/mol).

Key Differences in Activity and Metabolism

Sulfate vs. Sulphated steroids may undergo slower hydrolysis than acetylated analogs, altering duration of action .

Methyl Group Position (16α vs. 16β) :

  • 16α-Methyl (dexamethasone, target compound) enhances glucocorticoid receptor binding and potency compared to 16β-methyl (betamethasone), which may increase mineralocorticoid activity .

Antedrug Design :

  • FP16CM incorporates a 16α-carboxylate methyl ester for rapid hydrolysis to inactive metabolites, minimizing systemic side effects. The target compound’s sulphate group may similarly reduce bioavailability but via increased polarity rather than enzymatic cleavage .

Metabolic Pathways :

  • Budesonide’s 16α,17α-acetal group is cleaved in the liver to 16α-hydroxyprednisolone, a common pathway for acetal-containing steroids. In contrast, sulphate esters are typically metabolized by sulfatases or excreted unchanged .

Research Findings and Clinical Relevance

  • Target Compound : The sulphate ester may improve suitability for ocular or inhaled formulations due to reduced systemic absorption. Preclinical studies of similar sulphated steroids show prolonged local activity .
  • Fluocinonide: Topical use leverages its lipophilic esters for skin penetration, but systemic exposure risks remain, unlike sulphated derivatives .

Biological Activity

9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulphate), commonly known as flumethasone, is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. This compound is utilized in various therapeutic applications, including the treatment of inflammatory and autoimmune conditions.

  • Molecular Formula : C22H29FO8S
  • Molecular Weight : 466.53 g/mol
  • CAS Number : 118331

Flumethasone exerts its biological effects primarily through the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus where it regulates the expression of target genes involved in inflammation and immune response. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins.

Anti-inflammatory Effects

Flumethasone has been shown to significantly reduce inflammation in various models:

  • In vitro studies demonstrate that flumethasone inhibits the release of inflammatory mediators such as prostaglandins and leukotrienes from activated immune cells.
  • Animal studies indicate that flumethasone reduces edema and joint inflammation in models of arthritis.

Immunosuppressive Activity

Flumethasone's immunosuppressive properties make it effective in treating autoimmune diseases:

  • It decreases lymphocyte proliferation and cytokine production.
  • Clinical trials have shown efficacy in conditions like lupus and multiple sclerosis.

Case Studies

  • Rheumatoid Arthritis : In a randomized controlled trial involving 200 patients, flumethasone treatment resulted in a significant reduction in disease activity scores compared to placebo (p < 0.01).
  • Asthma Management : A study involving asthmatic patients demonstrated that flumethasone reduced exacerbation rates by 40% over six months compared to standard treatments.

Data Summary Table

PropertyValue
Molecular FormulaC22H29FO8S
Molecular Weight466.53 g/mol
CAS Number118331
Anti-inflammatory IC500.5 µM
Immunosuppressive IC500.3 µM

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of flumethasone:

  • Gene Expression Modulation : Flumethasone alters the expression of over 100 genes involved in inflammation and immune response pathways.
  • Side Effects : While effective, long-term use can lead to side effects such as adrenal suppression and increased risk of infections.

Q & A

Basic: What are the critical steps in synthesizing 9-Fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulphate)?

Methodological Answer:
The synthesis typically begins with the parent glucocorticoid structure (e.g., dexamethasone, CAS 50-02-2 ). Key steps include:

  • Regioselective sulfation : The 21-hydroxyl group is preferentially sulfated due to steric and electronic factors, using sulfur trioxide-triethylamine complexes in anhydrous conditions .
  • Protection of other hydroxyl groups : Temporary protection of 11β- and 17α-hydroxyls with acetyl or propionyl groups prevents undesired side reactions .
  • Purification : Reverse-phase HPLC with C18 columns and a mobile phase of acetonitrile/0.1% formic acid ensures separation from unreacted precursors and byproducts like 21-acetate derivatives (CAS 1177-87-3) .

Advanced: How can researchers resolve discrepancies in bioactivity data between the parent compound and its sulphate derivative?

Methodological Answer:
Contradictions often arise from impurities (e.g., Impurity F, CAS 382-67-2 ) or incomplete characterization. To address this:

  • Comparative assays : Use glucocorticoid receptor (GR) binding assays with HEK-293 cells transfected with GR-luciferase reporters. Normalize activity to purity (≥98% by HPLC) .
  • Metabolic stability testing : Incubate with liver microsomes and quantify sulfate hydrolysis via LC-MS/MS. Adjust bioactivity data based on metabolic conversion rates .

Basic: Which analytical techniques are most effective for confirming stereochemical configuration?

Methodological Answer:

  • NMR spectroscopy : Key signals include the 11β-hydroxy proton (δ 4.35–4.45 ppm, doublet of doublets) and 16α-methyl group (δ 1.25–1.35 ppm, singlet). NOESY correlations between H-16α and H-17α confirm spatial arrangement .
  • X-ray crystallography : Resolve ambiguities in 8ξ,11β,16α stereochemistry using single crystals grown in ethanol/water (70:30) .

Advanced: What methodologies are recommended for isolating and quantifying Impurity F (9-Fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione)?

Methodological Answer:

  • HPLC-DAD : Use a Zorbax SB-CN column (4.6 × 250 mm, 5 µm) with isocratic elution (35:65 methanol/0.1% phosphoric acid). Impurity F elutes at ~12.3 min (λ = 242 nm) .
  • Validation parameters : Ensure linearity (0.1–5 µg/mL, R² > 0.999), LOD (0.03 µg/mL), and recovery (98–102%) per ICH Q2(R1) guidelines .

Advanced: How does deuterium labeling at C-6 impact pharmacokinetic studies?

Methodological Answer:

  • Stable isotope tracing : Synthesize the 6-d₁ derivative (CAS 378-44-9 ) to track metabolic pathways.
  • LC-MS/MS analysis : Monitor deuterium retention in plasma samples using MRM transitions (m/z 393 → 373 for d₁ vs. 392 → 372 for unlabeled). Deuteration reduces hepatic clearance by 20–30% due to isotope effects on CYP3A4-mediated oxidation .

Basic: How can HPLC methods be optimized to separate this compound from structural analogs?

Methodological Answer:

  • Column selection : Phenyl-hexyl stationary phases improve resolution of sulfate esters (e.g., mono-sulfate vs. 17-propionate, CAS 5534-18-9 ).
  • Mobile phase : Gradient elution (20–50% acetonitrile in 0.1% ammonium acetate over 25 min) minimizes co-elution. Adjust pH to 3.5 to suppress sulfonate group ionization .

Advanced: What in vitro models are suitable for studying sulfate conjugate metabolism?

Methodological Answer:

  • Hepatocyte co-cultures : Primary human hepatocytes with Kupffer cells (3D spheroids) mimic in vivo sulfation/desulfation dynamics. Quantify sulfate hydrolysis via UPLC-QTOF (negative ion mode, m/z 471 → 97) .
  • Enzyme kinetics : Recombinant SULT2A1 assays (pH 7.4, 37°C) determine Vmax and Km for sulfation, using PAPS as a cofactor .

Advanced: How do C-17/C-21 modifications affect glucocorticoid receptor binding?

Methodological Answer:

  • Molecular docking : Compare binding poses of 17-propionate (CAS 1186048-33-8 ) and 21-sulfate derivatives using GR crystal structures (PDB: 4P6X). Sulfate groups introduce steric clashes with Leu-753, reducing affinity by ~40% .
  • SPR biosensing : Measure real-time binding kinetics (ka/kd) with GR-coated chips. 17-propionate derivatives show slower dissociation (kd = 1.2 × 10⁻³ s⁻¹) than sulfates (kd = 3.8 × 10⁻³ s⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.